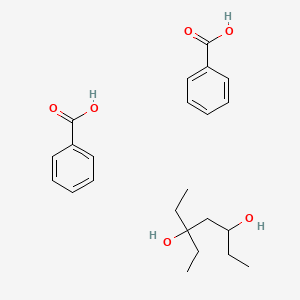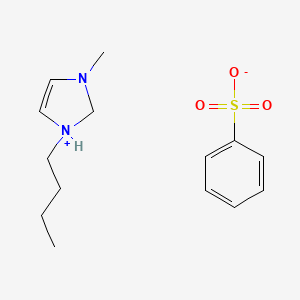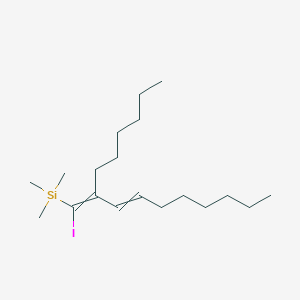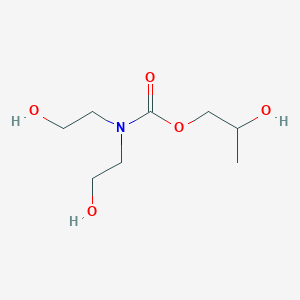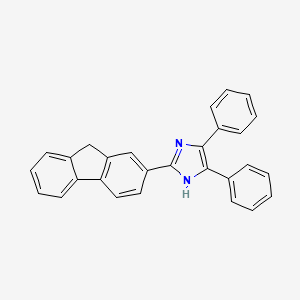
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that combines the structural features of fluorene and imidazole. This compound is of interest due to its unique optical and electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole typically involves the condensation of 2-aminofluorene with benzil in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with specific optical and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-2-yl)benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
2,7-bis(9H-fluoren-2-yl)-1H-benzo[d]imidazole: Contains two fluorene units and a benzimidazole ring.
9H-Fluoren-2-yl isocyanate: A related compound with an isocyanate functional group.
Uniqueness
2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole is unique due to its combination of fluorene and imidazole moieties, which impart distinct optical and electronic properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and photovoltaic cells .
Properties
CAS No. |
727657-65-0 |
|---|---|
Molecular Formula |
C28H20N2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C28H20N2/c1-3-9-19(10-4-1)26-27(20-11-5-2-6-12-20)30-28(29-26)22-15-16-25-23(18-22)17-21-13-7-8-14-24(21)25/h1-16,18H,17H2,(H,29,30) |
InChI Key |
OXRJBJWUOZQYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


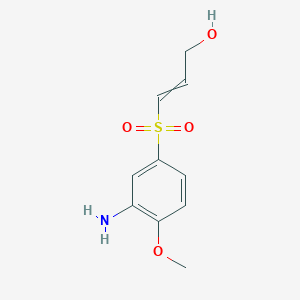
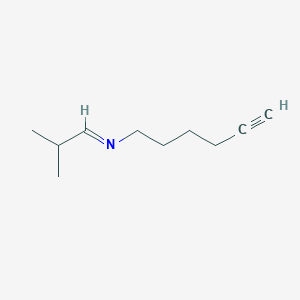
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
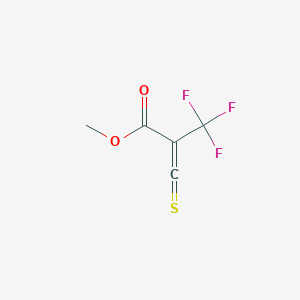

![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)

![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
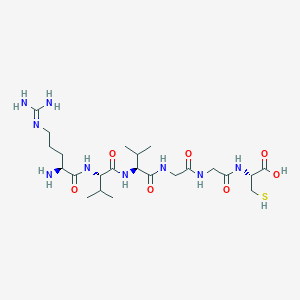
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
